N1-(4-methylquinolin-2-yl)ethane-1,2-diamine
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Overview
Description
“N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine” is a chemical compound with the molecular formula C12H15N3 . This molecule contains a total of 31 bonds, including 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, and 11 aromatic bonds. It also includes 2 six-membered rings, 1 ten-membered ring, 1 primary aliphatic amine, 1 secondary aromatic amine, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of “N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine” includes a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains an ethane-1,2-diamine moiety, which consists of an ethane backbone with amine functional groups attached to both carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine” are not available, similar compounds have been used to prepare metal complexes . These complexes have been studied for their potential biological activities .Scientific Research Applications
Anticorrosive Properties
Quinoline derivatives, including N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine, have been identified as effective anticorrosive materials for metallic protection. Their high electron density enables the formation of stable chelating complexes with metallic surfaces, thus preventing corrosion. This characteristic makes them valuable in industries where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).
Bioactive Compounds
Quinoline and quinazoline alkaloids are known for their significant bioactivities. These compounds, including the derivatives of N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine, have been explored for their antitumor, antimalarial, antibacterial, and antifungal properties. Quinine, one of the most famous quinoline alkaloids, has a long history in antimalarial treatment, showcasing the therapeutic potential of these compounds (Shang et al., 2018).
Optoelectronic Materials
Quinoline and its derivatives are also investigated for applications in optoelectronic materials. The structural modification of quinoxaline, for example, can yield compounds with diverse biomedical applications, such as antimicrobial activities and treatments for chronic and metabolic diseases. These compounds' versatility extends to industrial applications, highlighting their importance beyond medicinal chemistry (Pereira et al., 2015).
Agrochemical Applications
The quinoline scaffold has shown promising results in agrochemical research, primarily due to its broad spectrum of biological activities. Derivatives of N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine have been explored for their potential in developing new agrochemicals that could address pathogenic infections in crops, thereby improving crop production and food supply. This aligns with the ongoing efforts to create more efficient and environmentally friendly agricultural chemicals (Utreja et al., 2022).
Future Directions
The future directions for research on “N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine” could include further exploration of its synthesis, characterization, and potential applications. Given the interest in similar compounds for their biological activities , it would be interesting to investigate the biological activities of “N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine” as well.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase pdgf-rtk inhibition, anti-hiv, and antitubercular agents .
Mode of Action
It is speculated that the h-bond donor ability of the urea along with the electronic effect of ortho substituent might be responsible for their high anti-inflammatory activity .
Biochemical Pathways
It is known that quinoline derivatives have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
N1-(4-methylquinolin-2-yl)ethane-1,2-diamine has shown promising anti-inflammatory activity (up to 78–71 % TNF-α and 96–90 % IL-6 inhibitory activity) at a higher concentration of 10 μM . Compounds 6, 8, 10, and 11 overall exhibited promising antimicrobial activity at MIC values ranging from 10 to 30 μg/mL against all the selected pathogenic bacteria and fungi .
Properties
IUPAC Name |
N'-(4-methylquinolin-2-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)15-11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPDKSSMRDYHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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